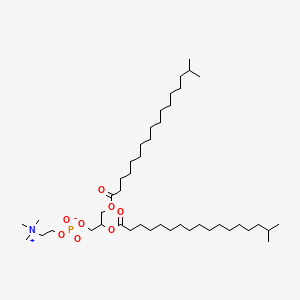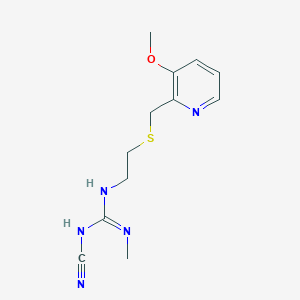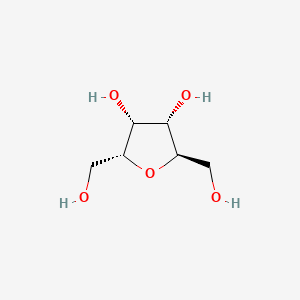
2-Chloro-1,3,5-triazine
説明
2-Chloro-1,3,5-triazine is a derivative of the 1,3,5-triazine structure, a six-membered heterocycle with symmetrically located nitrogen atoms . It is a stable, yet highly reactive, peptide coupling agent. It is reported as a useful coupling reagent for the purification of peptides .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives can be easily prepared from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) . Using microwave irradiation gives the desired products in less time, good yield, and higher purity .
Molecular Structure Analysis
The optimized geometry and vibrational frequencies of 1,3,5-triazine derivatives have been computed using density functional theory (DFT) method . The calculated frontier molecular orbitals have affirmed the charge transfer interaction takes place within the molecules .
Chemical Reactions Analysis
The biodegradation pathways regarding the microbial degradation of triazine derivatives are presented as well as modification mechanisms of the compounds in plants capable of tolerating their action . The process has been shown to lead to the formation of 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid) as the final product of the degradation process .
Physical And Chemical Properties Analysis
2-Chloro-1,3,5-triazine is a crystalline solid that appears as white in color. It is insoluble in water but soluble in organic solvents such as ethanol and acetone . Depending on the functional group introduced, the melting point of these 1,3,5-triazine derivatives ranged from 43 °C to 190 °C .
科学的研究の応用
Synthesis and Reactivity
2-Chloro-1,3,5-triazine derivatives, due to their unique structure, are central in various synthetic applications. Their reactivity has been explored in cross-coupling processes with various organometallic reagents, forming new carbon-carbon bonds on the heteroaromatic ring. These reactions yield 2-alkyl-4,6-dimethoxy-1,3,5-triazines, demonstrating the versatility of 2-chloro-1,3,5-triazine in synthetic chemistry (Samaritani et al., 2005).
Applications in Material Chemistry
1,3,5-Triazines, including 2-chloro derivatives, find significant application in material chemistry. They are recognized for their role as chelating agents and can be used in the development of liquid crystals, metal complexes, and hydrogenation catalysts. Their ease of manipulation and the affordability of starting materials make them an ideal scaffold for creating combinatorial libraries in material science (Giacomelli & Porcheddu, 2008).
Catalysis and Polymer Chemistry
Triazine derivatives, including those based on 2-chloro-1,3,5-triazine, are used in catalysis and polymer chemistry. The structural symmetry and functionalizability of the triazine core render it a powerful scaffold for the generation of molecular libraries, useful in diverse industrial applications (Banerjee et al., 2013).
Gas Adsorption and Separation
1,3,5-Triazine-based microporous polymers have shown high carbon dioxide uptake, making them promising materials for applications in gas adsorption and separation. Their synthesis involves the use of 2,4,6-trichloro-1,3,5-triazine and demonstrates the potential of chloro-triazine derivatives in environmental applications, particularly in capturing greenhouse gases (Lim et al., 2012).
Environmental Chemistry
2-Chloro-1,3,5-triazine derivatives are also studied in environmental chemistry, particularly in understanding the fate and transport of chlorine-containing pesticides. Computational chemistry methods have been used to predict the hydrolysis trends of 2-chloro-s-triazines, which is essential for evaluating their environmental impact and degradation pathways (Sawunyama & Bailey, 2002).
Safety And Hazards
2-Chloro-1,3,5-triazine is classified as causing severe skin burns and eye damage, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, ensure adequate ventilation, and use personal protective equipment as required .
将来の方向性
The future development of 1,3,5-triazine-based functional materials is undoubtedly related to the creation of more advanced molecules for PhOLEDs, highly effective organic chromophores with thermally activated delayed fluorescence (TADF), and nonlinear optical (NLO) materials as well as ones for energy storage .
特性
IUPAC Name |
2-chloro-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3/c4-3-6-1-5-2-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSVYUUXJSMGQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210524 | |
| Record name | 2-Chloro-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3,5-triazine | |
CAS RN |
6153-86-2 | |
| Record name | s-Triazine, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(S,E)-2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetic acid](/img/structure/B1239385.png)
![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1239389.png)

![N-[(E)-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]methylideneamino]thiophene-2-carboxamide](/img/structure/B1239391.png)

![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B1239393.png)

